molecular formula C20H15N5O B11629166 5-{(E)-[(2E)-benzylidenehydrazinylidene]methyl}-2-oxo-4-(phenylamino)-1,2-dihydropyridine-3-carbonitrile

5-{(E)-[(2E)-benzylidenehydrazinylidene]methyl}-2-oxo-4-(phenylamino)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11629166
M. Wt: 341.4 g/mol
InChI Key: IQINVWKZELEQSD-GKZLBNLFSA-N
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Description

2-OXO-4-(PHENYLAMINO)-5-[(E)-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a dihydropyridine ring, a phenylamino group, and a phenylmethylidene hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-4-(PHENYLAMINO)-5-[(E)-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Phenylamino Group: The phenylamino group can be introduced via nucleophilic substitution reactions, where an appropriate phenylamine reacts with a halogenated precursor.

    Formation of the Phenylmethylidene Hydrazine Moiety: This step involves the condensation of phenylhydrazine with an aldehyde or ketone to form the hydrazone, followed by further reactions to introduce the phenylmethylidene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-OXO-4-(PHENYLAMINO)-5-[(E)-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydropyridine derivatives.

    Substitution: The phenylamino and phenylmethylidene groups can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce dihydropyridine derivatives.

Scientific Research Applications

2-OXO-4-(PHENYLAMINO)-5-[(E)-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.

    Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic semiconductors.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-OXO-4-(PHENYLAMINO)-5-[(E)-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-OXO-4-(PHENYLAMINO)-1,2-DIHYDROPYRIDINE-3-CARBONITRILE: Lacks the phenylmethylidene hydrazine moiety.

    4-(PHENYLAMINO)-5-[(E)-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE: Lacks the oxo group.

Uniqueness

The uniqueness of 2-OXO-4-(PHENYLAMINO)-5-[(E)-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H15N5O

Molecular Weight

341.4 g/mol

IUPAC Name

4-anilino-5-[(E)-[(E)-benzylidenehydrazinylidene]methyl]-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C20H15N5O/c21-11-18-19(25-17-9-5-2-6-10-17)16(13-22-20(18)26)14-24-23-12-15-7-3-1-4-8-15/h1-10,12-14H,(H2,22,25,26)/b23-12+,24-14+

InChI Key

IQINVWKZELEQSD-GKZLBNLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N=C/C2=CNC(=O)C(=C2NC3=CC=CC=C3)C#N

Canonical SMILES

C1=CC=C(C=C1)C=NN=CC2=CNC(=O)C(=C2NC3=CC=CC=C3)C#N

Origin of Product

United States

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